molecular formula C26H27N5O5 B2996294 ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 876151-77-8

ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2996294
CAS No.: 876151-77-8
M. Wt: 489.532
InChI Key: MSWKORZTNRJGRS-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrimido[2,1-f]purin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenoxyphenyl group: This is achieved through a substitution reaction, where a phenoxyphenyl group is introduced to the core structure.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 1-alkyl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates: These compounds share a similar core structure but differ in the functional groups attached.

    N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl derivatives: These compounds have similar ester groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5/c1-4-35-21(32)16-31-24(33)22-23(28(3)26(31)34)27-25-29(14-17(2)15-30(22)25)18-10-12-20(13-11-18)36-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKORZTNRJGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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